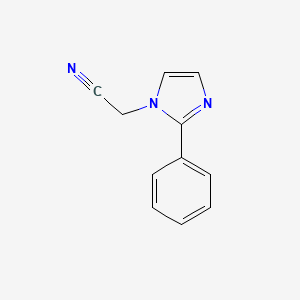

(2-Phenyl-imidazol-1-yl)-acetonitrile

Description

(2-Phenyl-imidazol-1-yl)-acetonitrile is a nitrile-substituted imidazole derivative characterized by a phenyl group at the 2-position of the imidazole ring and an acetonitrile moiety at the 1-position. Imidazole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties .

Properties

Molecular Formula |

C11H9N3 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2-(2-phenylimidazol-1-yl)acetonitrile |

InChI |

InChI=1S/C11H9N3/c12-6-8-14-9-7-13-11(14)10-4-2-1-3-5-10/h1-5,7,9H,8H2 |

InChI Key |

NFKNKTNPNXIKEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CC#N |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Research indicates that (2-Phenyl-imidazol-1-yl)-acetonitrile exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, particularly those associated with breast and lung cancers. The compound's ability to induce apoptosis in cancer cells is a promising area for further research, potentially leading to the development of new cancer therapies.

Indoleamine 2,3-Dioxygenase Inhibition

This compound derivatives have been studied as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and tumor progression. The structure-activity relationship studies indicate that modifications to the imidazole ring can significantly enhance inhibitory potency against IDO, making it a candidate for cancer immunotherapy .

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical reactions that can be optimized for large-scale production. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of synthesized compounds .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest favorable absorption characteristics with low toxicity profiles, indicating its potential for safe therapeutic use .

Case Studies

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical properties of (2-Phenyl-imidazol-1-yl)-acetonitrile and its analogs:

Key Observations:

Physicochemical Data Gaps

- Limited melting point and solubility data are available for many analogs (e.g., ).

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (2-Phenyl-imidazol-1-yl)-acetonitrile in laboratory settings?

- Methodological Guidance :

- Storage : Store in tightly sealed containers in cool, dry, and well-ventilated areas away from heat sources or oxidizers .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For vapor exposure, employ NIOSH-approved respirators with AX filters for organic solvents .

- Emergency Measures : In case of skin contact, rinse immediately with water for ≥15 minutes. For inhalation, move to fresh air and monitor for symptoms like dizziness or nausea .

Q. How can researchers design a synthetic route for this compound?

- Methodological Guidance :

- Precursor Selection : Use imidazole derivatives (e.g., 2-(2-Methyl-1H-imidazol-1-yl)aniline) as starting materials, leveraging nucleophilic substitution reactions with acetonitrile derivatives .

- Cyclization Strategies : Optimize reaction conditions (e.g., temperature, solvent polarity) based on analogous imidazole-acetonitrile systems, such as benzoimidazole derivatives, to ensure regioselectivity .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Guidance :

- Chromatography : Use RP-HPLC with acetonitrile-water mobile phases. Adjust gradient elution profiles (e.g., step-down gradients) to resolve structural analogs .

- Spectroscopy : Employ and NMR to confirm substitution patterns on the imidazole ring and nitrile functionality .

Advanced Research Questions

Q. How can experimental design (e.g., Box-Behnken) optimize reaction conditions for synthesizing this compound?

- Methodological Guidance :

- Factor Selection : Key variables include reaction temperature, solvent ratio (e.g., acetonitrile/water), and catalyst concentration. Use a two-level factorial design to screen significant factors .

- Response Surface Methodology (RSM) : Apply Central Composite Design (CCD) to model nonlinear relationships between variables and yield. Validate models using ANOVA with significance thresholds .

Q. How to resolve contradictions in solubility data for acetonitrile-containing compounds during purification?

- Methodological Guidance :

- Phase Separation : Under specific conditions (e.g., low temperature or high salt concentration), acetonitrile-water mixtures phase-separate. Use salt-out extraction (e.g., with KCl) to isolate hydrophobic intermediates .

- Solubility Screening : Cross-reference databases like IUPAC-NIST for solvent-solute interactions. For example, acetonitrile’s solubility with KI varies nonlinearly with temperature (283–333 K) .

Q. What strategies mitigate decomposition risks during high-temperature reactions involving this compound?

- Methodological Guidance :

- Thermal Stability Testing : Conduct TGA/DSC to identify decomposition thresholds (e.g., acetonitrile derivatives decompose at ~524°C). Avoid prolonged heating above 200°C .

- Inert Atmosphere : Use nitrogen or argon to prevent oxidative degradation. Monitor reaction progress via in-situ FTIR for nitrile group stability .

Q. How to address conflicting chromatographic resolution data when analyzing acetonitrile-based compounds?

- Methodological Guidance :

- Mobile Phase Optimization : Test organic modifiers (acetonitrile vs. methanol) and buffer pH (3.0–6.0) using multivariate DOE. Prioritize resolution >2.0 for critical peak pairs .

- Column Selection : Compare C18 and phenyl-hexyl stationary phases to enhance selectivity for aromatic imidazole derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.